molecular formula C13H20OS B14436450 4-(Benzylsulfanyl)-2-methylpentan-2-ol CAS No. 74253-00-2

4-(Benzylsulfanyl)-2-methylpentan-2-ol

Cat. No.: B14436450
CAS No.: 74253-00-2
M. Wt: 224.36 g/mol
InChI Key: HIAGYHRSFKOKFV-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-2-methylpentan-2-ol (CAS 74253-00-2) is a high-value organosulfur tertiary alcohol with a molecular weight of 224.36 g/mol and the molecular formula C13H20OS . This compound serves as a versatile molecular scaffold for advanced chemical synthesis, valued for the distinct and orthogonal reactivity of its functional groups . The sterically hindered tertiary alcohol moiety is a significant synthetic target, as the formation of such quaternary carbon centers is a crucial but challenging step in constructing complex molecules, including those with bioactive potential . Concurrently, the benzylsulfanyl (thioether) group introduces a sulfur atom that is less electronegative and more polarizable than oxygen, imparting unique reactivity . This sulfide can be selectively oxidized to sulfoxides or sulfones, which are important functional groups in their own right, and the carbon-sulfur bond can be strategically cleaved or used to form new carbon-carbon bonds . Research into this compound may focus on developing efficient, stereoselective synthetic routes and systematically exploring its reactivity, such as the oxidation of the sulfide or dehydration of the alcohol, to demonstrate its utility as a synthetic intermediate for complex target molecules . Furthermore, the benzylsulfanyl group is a key structure in developing efficient compounds for industrial applications, such as corrosion inhibitors in challenging environments . This product is intended for research purposes and is strictly designated For Research Use Only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74253-00-2

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

4-benzylsulfanyl-2-methylpentan-2-ol

InChI

InChI=1S/C13H20OS/c1-11(9-13(2,3)14)15-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3

InChI Key

HIAGYHRSFKOKFV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)O)SCC1=CC=CC=C1

Origin of Product

United States

Reaction Mechanisms Governing the Formation and Transformations of 4 Benzylsulfanyl 2 Methylpentan 2 Ol

Mechanistic Studies of Tertiary Alcohol Formation in Organosulfur Contexts

The tertiary alcohol group in 4-(benzylsulfanyl)-2-methylpentan-2-ol is a key structural feature that dictates many of its reactive properties. Its synthesis can be envisioned through several advanced organic chemistry pathways.

Radical cascade reactions represent a powerful strategy for rapidly building molecular complexity from simple precursors. rsc.orgrsc.org These reactions involve a sequence of transformations where the product of an initial reaction becomes the substrate for a subsequent one, all proceeding through radical intermediates. nih.gov In the context of synthesizing hydroxylated natural products, ketyl radicals, formed by the single-electron reduction of carbonyl groups, are valuable intermediates for initiating such cascades, leading directly to the formation of secondary and tertiary alcohols. nih.gov An oxidative radical cyclization cascade, for instance, can proceed through multiple bond-forming events, such as a 5-exo-trig cyclization followed by a 7-endo-trig cyclization, to generate complex polycyclic structures containing tertiary alcohol functionalities. 20.210.105

Sigmatropic rearrangements are concerted pericyclic reactions involving the migration of a σ-bond across a π-system. While cas.cncas.cn-sigmatropic rearrangements like the Claisen and Cope rearrangements are common, higher-order rearrangements are also possible. nih.govwiley.com These reactions are valuable for their ability to create new carbon-carbon or carbon-heteroatom bonds with high stereoselectivity. nih.gov Although less common, theoretical studies and specific synthetic examples of ysu.eduysu.edu-sigmatropic shifts exist, demonstrating their potential in complex molecular reorganizations. The high steric bulk of certain groups, such as the pentafluorosulfanyl (SF5) group, can hinder or prevent expected cas.cncas.cn-sigmatropic rearrangements, illustrating the sensitivity of these reactions to substrate structure. rsc.org

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). For nucleophilic substitution to occur, it must first be activated by protonation in an acidic medium, converting it into a good leaving group (H₂O). libretexts.org Tertiary alcohols, such as this compound, readily undergo substitution via the unimolecular nucleophilic substitution (Sₙ1) mechanism. ysu.eduorganic-chemistry.org

The Sₙ1 mechanism for a tertiary alcohol proceeds in distinct steps:

Protonation: The alcohol's hydroxyl group is protonated by a strong acid in a rapid acid-base reaction. ysu.edu This forms a protonated alcohol (an oxonium ion). libretexts.org

Carbocation Formation: The protonated alcohol dissociates, losing a molecule of water to form a relatively stable tertiary carbocation. This step is the slowest in the mechanism and is therefore the rate-determining step. ysu.edumasterorganicchemistry.com Because this step involves only one molecule, the reaction is termed "unimolecular". ysu.edu

Nucleophilic Attack: A nucleophile attacks the planar carbocation. organic-chemistry.org This attack can occur from either face of the carbocation, which can lead to racemization if the carbon center is chiral. organic-chemistry.orgmasterorganicchemistry.com

The reactivity order for alcohols in Sₙ1 reactions is 3° > 2° > 1°, reflecting the stability of the intermediate carbocation. libretexts.org The stability of tertiary carbocations makes the Sₙ1 pathway highly probable for tertiary alcohols. organic-chemistry.org While the classic Sₙ1 and Sₙ2 mechanisms represent two extremes, many reactions proceed through a continuum involving intermediate ion pairs. nih.gov In some cases, with appropriate catalysts and conditions, even substitution at tertiary centers can proceed with high stereospecificity (inversion of configuration), suggesting a mechanism that avoids a fully dissociated carbocation. nih.gov

Table 1: Factors Favoring Sₙ1 vs. Sₙ2 Mechanisms at an Alcohol Carbon Center
FactorFavors Sₙ1 MechanismFavors Sₙ2 Mechanism
Substrate Structure Tertiary (3°) > Secondary (2°)Methyl > Primary (1°) > Secondary (2°)
Carbocation Stability High (e.g., tertiary, benzylic, allylic)Low (e.g., primary, methyl)
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required
Solvent Polar protic (e.g., water, ethanol)Polar aprotic (e.g., acetone, DMSO)
Stereochemistry Racemization/mixture of inversion and retentionInversion of configuration
Rate Law Rate = k[Substrate] (Unimolecular)Rate = k[Substrate][Nucleophile] (Bimolecular)

The carbon skeleton of tertiary alcohols can be modified through C-C bond cleavage, providing a powerful strategy for structural diversification. chemrxiv.org This deconstructive approach can generate valuable chemical synthons from readily available starting materials. chemrxiv.org

Several methods exist for cleaving C-C bonds adjacent to a tertiary hydroxyl group:

Oxidative Cleavage: Transition-metal-free methods using reagents like hypervalent iodine can mediate C-C bond cleavage and subsequent dearomatization. researchgate.net Heterogeneous catalysts, such as manganese oxide with oxygen as the oxidant, can facilitate the successive cleavage and functionalization of alcohols to produce amides or nitriles. cas.cn Similarly, copper-catalyzed aerobic oxidation can promote C-C bond cleavage in β-alkoxy alcohols and various diols. nih.gov Iron(III) nitrate, in combination with sodium iodide, has also been shown to catalyze the oxidative cleavage of C(OH)-C bonds in lignin (B12514952) model compounds, converting them into aryl carboxylic acids. frontiersin.org

Photocatalysis: Visible-light-induced, iron-catalyzed fragmentation of C-C single bonds in alcohols can efficiently produce primary, secondary, and tertiary alkyl halides. chemrxiv.org

These strategies highlight the potential to use the tertiary alcohol in this compound as a latent functional group that can be "unlocked" through C-C bond cleavage to access different molecular scaffolds. cas.cn

Reaction Pathways Involving the Benzylsulfanyl Group

The benzylsulfanyl group (BnS-) is a versatile thioether moiety. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation.

The sulfur atom in a thioether is a good reductant and can be oxidized. mdpi.com The oxidation of sulfides, known as sulfoxidation, typically yields sulfoxides and, upon further oxidation, sulfones. This process is a key transformation for activating the sulfur center. nih.gov

The mechanism of sulfoxidation can be complex and depends on the oxidant and catalyst used. For instance, metal-catalyzed sulfoxidation may proceed through different pathways depending on steric and electronic factors. acs.org In some titanium-catalyzed systems, the mechanism involves the direct binding of the sulfide (B99878) to the metal center. acs.org In other cases, the reaction of diphenyl sulfoxide (B87167) with triflic anhydride (B1165640) can generate highly reactive oxodisulfonium dication intermediates (S-O-S), which then act as the oxidizing agent, transferring an oxygen atom to a substrate sulfide. nih.gov This process can be highly stereoselective. nih.gov

Besides oxidation, the sulfur atom can direct C-H functionalization reactions at adjacent positions. Catalysts based on iridium or rhodium can use a sulfide group to direct the cyclization or functionalization of nearby C-H bonds. researchgate.net

When a sulfide is oxidized to a sulfoxide, the sulfur atom becomes a stereocenter, provided the two organic groups attached to it are different. rsc.org The synthesis of chiral sulfoxides is a significant area of research in organic chemistry. nih.gov

The stereochemical outcome of sulfoxidation is highly dependent on the reaction conditions.

Chiral Auxiliaries: One reliable method involves using chiral auxiliaries. A prochiral sulfide is attached to a chiral molecule, the oxidation is performed, and the resulting diastereomers are separated. The auxiliary is then cleaved to yield an enantiomerically enriched sulfoxide. nih.gov

Asymmetric Catalysis: Transition-metal catalysts incorporating chiral ligands can directly oxidize prochiral sulfides to chiral sulfoxides with high enantioselectivity.

Nucleophilic Substitution at Sulfur: Enantiopure sulfinate esters can undergo nucleophilic substitution at the sulfur atom with organometallic reagents (e.g., Grignard reagents). These reactions typically proceed with inversion of configuration at the sulfur center, providing a stereospecific route to chiral sulfoxides. nih.govacs.org

These principles are fundamental to understanding how transformations at the sulfur atom of this compound could be controlled to produce specific stereoisomers, which is of critical importance in fields like medicinal chemistry and materials science. researchgate.net

Catalysis in the Synthesis and Transformation of Organosulfur Tertiary Alcohols

Catalysis is a cornerstone of modern organic synthesis, providing efficient and selective routes to a wide array of molecules. In the realm of organosulfur chemistry, catalysis plays a crucial role in the formation and transformation of compounds like this compound.

Metal-Catalyzed Processes for Carbon-Sulfur Bond Formation and Transformation

Transition metal-catalyzed reactions have become indispensable for the formation of carbon-sulfur (C-S) bonds. cancer.govrsc.org These methods often overcome the limitations of traditional approaches, such as the use of stoichiometric amounts of metal catalysts and harsh reaction conditions. rsc.org Palladium, copper, and other transition metals are commonly employed to catalyze the cross-coupling of various sulfur sources with organic electrophiles. rsc.org

Recent advancements have focused on the development of novel catalytic systems that expand the scope of C-S bond formation. For instance, iron-catalyzed coupling of sp³-hybridized benzyl (B1604629) or tertiary halides with thiol nucleophiles has been reported. researchgate.net Furthermore, the "borrowing hydrogen" methodology, which utilizes thiols and alcohols as starting materials, offers a green and sustainable approach to thioether synthesis. researchgate.net

The transformation of existing C-S bonds is another important area of metal catalysis. Transition metal-mediated hydrolysis of C-S bonds provides a strategy for the desulfurization of organosulfur compounds. nih.gov While establishing a catalytic cycle for C-S bond cleavage can be challenging due to the stability of the metal-sulfur bond, the use of compatible nucleophilic organometallic reagents can facilitate transmetalation and enhance catalyst efficiency. dicp.ac.cn

The synthesis of tertiary alcohols, a key structural motif in this compound, can also be achieved through metal-catalyzed processes. A one-pot method for the synthesis of tertiary alcohols from AlCl₃, aryl olefins, and ketones, catalyzed by Cp₂TiCl₂, has been developed. mdpi.com This reaction is believed to proceed through a titanacyclopropane intermediate. mdpi.com

Table 1: Examples of Metal-Catalyzed Reactions in Organosulfur Chemistry

Reaction Type Catalyst Substrates Product Reference
C-S Bond Formation Iron Benzyl halide, Thiol Thioether researchgate.net
C-S Bond Cleavage Nickel Aryl sulfonium (B1226848) salt Desulfurized arene nih.gov

Organocatalytic Approaches for Stereocontrol in Organosulfur Chemistry

Organocatalysis, the use of small organic molecules to catalyze organic transformations, has emerged as a powerful tool for asymmetric synthesis. scienceopen.com In organosulfur chemistry, organocatalysts are employed to control the stereochemistry of reactions, leading to the formation of enantioenriched products.

Proline and its derivatives are effective organocatalysts for a variety of reactions, including the 1,4-addition of β-ketosulfoxides to α,β-unsaturated aldehydes. nih.gov In these reactions, the catalyst and the sulfinyl group work in concert to control the configuration of the newly formed chiral centers, allowing for the preparation of all four possible diastereoisomers in optically pure form. nih.gov Theoretical calculations suggest that enolates, rather than enols, are the active nucleophilic species in these transformations. nih.gov

Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have also proven to be highly effective in asymmetric organocatalysis. scienceopen.com These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. scienceopen.com

The development of new organocatalysts and the elucidation of their reaction mechanisms continue to be active areas of research, with the goal of achieving ever-higher levels of stereocontrol in the synthesis of complex organosulfur compounds.

Influence of Chiral Catalysts on Enantioselectivity in Sulfide Oxidation

The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is a fundamental transformation in organosulfur chemistry, as enantiopure sulfoxides are valuable building blocks in asymmetric synthesis and are found in numerous biologically active molecules. ias.ac.inscispace.comwiley-vch.de Chiral catalysts play a pivotal role in achieving high levels of enantioselectivity in these reactions.

A variety of chiral metal complexes have been developed for this purpose. Titanium-based catalysts, often used in conjunction with chiral ligands such as diethyl tartrate (DET) or BINOL derivatives, have been extensively studied. ias.ac.inscispace.comlookchem.com The Kagan-Modena protocol, which utilizes a Ti(Oi-Pr)₄/(R,R)-DET system, is a classic example. organic-chemistry.org Modifications of this protocol, such as the use of specific hydroperoxides, have led to highly enantioselective and catalytic procedures. organic-chemistry.org Chiral Ti-salen complexes have also been shown to be effective catalysts for sulfide oxidation, affording sulfoxides with high enantiomeric excess (ee). wiley-vch.delibretexts.org

Vanadium complexes of chiral Schiff bases are another important class of catalysts for the enantioselective oxidation of sulfides. organic-chemistry.orgresearchgate.net These catalysts, in the presence of an oxidant like hydrogen peroxide, can convert a range of alkyl aryl and benzyl aryl sulfides to their corresponding sulfoxides with good to excellent enantioselectivity. organic-chemistry.org

In addition to metal-based catalysts, chiral organic molecules can also be used to effect the enantioselective oxidation of sulfides. Chiral oxaziridines and hydroperoxides have been shown to oxidize prochiral sulfides to optically active sulfoxides with moderate to good enantioselectivity. tandfonline.comlibretexts.org

The choice of catalyst, ligand, and oxidant can have a profound impact on the enantioselectivity of sulfide oxidation. The optimization of these reaction parameters is crucial for achieving the desired level of stereocontrol.

Table 2: Chiral Catalysts for Enantioselective Sulfide Oxidation

Catalyst System Ligand/Auxiliary Oxidant Typical ee (%) Reference
Ti(Oi-Pr)₄ (R,R)-DET t-Butyl hydroperoxide 70-97 organic-chemistry.org
Ti-salen Salen derivative Urea hydrogen peroxide 92-99 wiley-vch.delibretexts.org
VO(acac)₂ Chiral Schiff base H₂O₂ 31-99 organic-chemistry.org

Computational and Theoretical Investigations of 4 Benzylsulfanyl 2 Methylpentan 2 Ol and Analogues

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemistry offers a powerful toolkit for investigating the electronic structure and behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, from bond lengths and angles to reaction energies and transition states. nih.gov

Density Functional Theory (DFT) for Mechanistic Elucidation of Organosulfur Reactions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying complex organosulfur reactions. mdpi.com DFT calculations are used to explore reaction mechanisms, such as the oxidation of sulfides or the desulfurization of thiophenes. researchgate.netrsc.org For instance, DFT has been employed to demonstrate that O-furfuryl S-alkyl dithiocarbonate undergoes an aromatic nih.govnih.gov-sigmatropic rearrangement to form furfuryl alkyl sulfide (B99878), a reaction that proceeds through an energetically unfavorable intermediate. nih.gov This level of mechanistic detail is crucial for understanding and controlling chemical transformations.

In the context of analogues of 4-(benzylsulfanyl)-2-methylpentan-2-ol, DFT can be used to model reactions at the sulfur atom, such as oxidation or cleavage of the C-S bond. By calculating the energies of reactants, products, and transition states, researchers can map out the entire reaction pathway and identify the rate-determining steps. researchgate.net This information is invaluable for designing new synthetic routes or understanding the metabolic fate of sulfur-containing drugs.

Computational Analysis of Reaction Energy Profiles and Transition States in Complex Systems

A key application of computational chemistry is the calculation of reaction energy profiles, which provide a quantitative picture of the energy changes that occur during a chemical reaction. nih.govchemrxiv.org These profiles are essential for understanding reaction kinetics and thermodynamics. nih.gov For complex organosulfur systems, computational methods can locate and characterize transition states, the high-energy structures that connect reactants and products. researchgate.net The energy of the transition state determines the activation energy of the reaction and, therefore, its rate.

Recent advancements have led to the development of automated tools, such as autodE, which can calculate reaction energy profiles with minimal human intervention, making these powerful techniques more accessible to a broader range of chemists. nih.gov For a molecule like this compound, these methods could be used to study, for example, its decomposition pathways or its reactions with various reagents. The table below illustrates typical activation free energies for different organosulfur reaction types, as determined by DFT calculations.

Reaction TypeExample ReactantsActivation Free Energy (kcal/mol)
Nucleophilic attack on S8Cyanide and S8~15.0
Unimolecular decompositionPolysulfide intermediatesVaries, can be low
Sigmatropic rearrangementO-furfuryl S-alkyl dithiocarbonateNot specified

This table presents representative data and the values can vary depending on the specific molecules and computational methods used.

Conformational Analysis and Intermolecular Interactions within Organosulfur Compounds

The three-dimensional shape, or conformation, of a molecule plays a critical role in its reactivity and biological activity. Computational methods are widely used to perform conformational analysis, identifying the most stable arrangements of atoms in a molecule. chemrxiv.org For flexible molecules like this compound, which has several rotatable bonds, understanding the preferred conformations is essential.

Furthermore, computational chemistry allows for the detailed study of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. mdpi.comneliti.com These interactions govern how molecules recognize and bind to each other, which is fundamental to processes like drug-receptor binding and self-assembly. For organosulfur compounds, noncovalent interactions involving the sulfur atom can be particularly important. escholarship.org Computational studies can quantify the strength of these interactions and reveal their influence on the structure and properties of molecular assemblies. nih.gov

Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling is an indispensable tool for unraveling complex reaction mechanisms and designing new catalysts. rsc.org By simulating the elementary steps of a reaction, researchers can gain a detailed understanding of how catalysts function and how to improve their performance.

Prediction of Stereoselectivity in Asymmetric Transformations Involving Sulfur

Many organic molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. In pharmaceuticals, it is often the case that only one enantiomer is therapeutically active, while the other may be inactive or even harmful. Asymmetric catalysis, the synthesis of a single enantiomer of a chiral molecule, is therefore of paramount importance. chemrxiv.org

Computational methods, particularly DFT, have proven to be highly effective in predicting and explaining the stereoselectivity of asymmetric reactions involving sulfur. acs.orgnih.gov By calculating the energies of the transition states leading to the different enantiomers, it is possible to predict which one will be formed preferentially. nih.gov This approach has been successfully applied to a variety of reactions, including the cobalt-catalyzed enantioselective synthesis of S-stereogenic sulfinamides and the deracemization of sulfinamides using a chiral photocatalyst. acs.orgresearchgate.net These studies not only predict the outcome of reactions but also provide insights into the origin of enantioselectivity, guiding the development of more efficient and selective catalysts. nih.gov

Investigation of Sulfide Activation and Oxidation Modes through Computational Chemistry

The activation and oxidation of sulfides are fundamental processes in both synthetic and biological chemistry. researchgate.netpolimi.it Computational chemistry provides a powerful lens through which to investigate these reactions at the molecular level. DFT calculations can be used to model the interaction of sulfides with various oxidants and catalysts, revealing the detailed electronic changes that occur during the reaction. researchgate.net

For example, computational studies have been used to elucidate the mechanism of H2S oxidation by flavin-dependent sulfide oxidases, enzymes that play a crucial role in cellular sulfur metabolism. researchgate.net These studies have shown how the enzyme environment accelerates the reaction by orders of magnitude compared to the uncatalyzed reaction in solution. Similarly, computational models have been developed to understand the complex chemistry of the Claus process, an industrial method for converting hydrogen sulfide into elemental sulfur. afrc.net In the context of this compound, computational methods could be used to investigate its oxidation to the corresponding sulfoxide (B87167) and sulfone, providing valuable information about its potential metabolic pathways and chemical reactivity. mdpi.com

Scientific Data Unavilable for this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific research or computational data for the chemical compound this compound. Despite extensive queries, no peer-reviewed articles, theoretical studies, or datasets detailing the synthesis, properties, or computational analysis of this specific molecule could be identified.

Therefore, it is not possible to generate the requested article on "" with the specified sections on "Substrate-Catalyst Interactions in Chiral Catalysis for Organosulfur Synthesis" and "Predictive Modeling for Novel Derivatizations and Synthetic Pathways." The strict requirement for thorough, informative, and scientifically accurate content, including detailed research findings and data tables, cannot be fulfilled due to the absence of foundational information on the subject compound.

While general information exists on related topics such as chiral thioethers, asymmetric catalysis in organosulfur chemistry, and predictive modeling for sulfur-containing compounds, none of the available resources directly mention or provide data for this compound. Information was found for structurally related but distinct compounds such as 4-Sulfanyl-4-methylpentan-2-ol and 2-methylpentan-2-ol, but this information is not applicable to the specific compound requested.

Without any scientific data to draw upon, the generation of an article that adheres to the user's detailed outline and quality standards is not feasible.

Advanced Analytical Methodologies for Characterization and Quantitation of 4 Benzylsulfanyl 2 Methylpentan 2 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental in determining the molecular architecture of 4-(benzylsulfanyl)-2-methylpentan-2-ol. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-Sulfur Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including those with carbon-sulfur frameworks. mdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.2-7.4 ppm). The methylene (B1212753) protons (CH₂) adjacent to the sulfur and the aromatic ring would likely present as a singlet or a pair of doublets. The protons on the pentanol backbone, including the methyl groups and the methylene group, would have characteristic chemical shifts and coupling patterns that confirm their connectivity.

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons and carbons, definitively assembling the molecular structure. mdpi.com While ³³S NMR is a possibility for directly probing the sulfur atom, its application is often limited due to the low natural abundance and quadrupolar nature of the ³³S nucleus, which results in very broad signals. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H (Benzyl)~7.2-7.4~127-138
Benzyl CH₂-S~3.7~36
S-CH₂ (Pentan)~2.6~50
CH₂ (Pentan)~1.8~53
C(CH₃)₂-OH~1.2 (singlet, 6H)~29
(CH₃)₂C-OH-~71
OHVariable (broad singlet)-

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. researchgate.net Unlike standard mass spectrometry, HRMS can measure the mass of a molecule to within a few parts per million (ppm), allowing for the unambiguous determination of its molecular formula. acs.orgyoutube.com

For this compound (C₁₃H₂₀OS), HRMS can verify its elemental composition by providing a highly accurate mass measurement of its molecular ion. measurlabs.com This precision helps to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate ions from the sample for analysis by high-resolution mass analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR). researchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion, providing valuable structural information based on the resulting fragmentation patterns. acs.org

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₂₀OS
Monoisotopic Mass (Calculated)224.1235 Da
Expected Ion (e.g., [M+H]⁺)225.1308 Da
Expected Ion (e.g., [M+Na]⁺)247.1127 Da

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. oregonstate.edu These methods measure the vibrations of chemical bonds, which occur at characteristic frequencies.

In the IR spectrum of this compound, one would expect to observe distinct absorption bands corresponding to its key functional groups:

A strong, broad absorption in the range of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the tertiary alcohol group. core.ac.uklumenlearning.com

Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic (pentanol) and benzylic parts of the molecule. lumenlearning.com

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

The C-S stretching vibration gives rise to a weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.net

Bands corresponding to aromatic C=C stretching can be observed in the 1450-1600 cm⁻¹ region. oregonstate.edu

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric and non-polar bonds, such as the C-S and C-C bonds of the molecular backbone.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
AlcoholO-H stretch3200-3600Strong, Broad
AromaticC-H stretch3000-3100Medium
AlkylC-H stretch2850-2960Strong
AromaticC=C stretch1450-1600Medium to Weak
Sulfide (B99878)C-S stretch600-800Weak to Medium

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating this compound from reaction byproducts, impurities, or complex matrices. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) for Volatile Organosulfur Components and Complex Matrices

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. youtube.com For this compound, its applicability would depend on its boiling point and whether it can be volatilized without decomposition. Given its molecular weight, it may be suitable for GC analysis, particularly with a high-temperature column and appropriate inlet conditions.

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound and any volatile impurities. mdpi.comresearchgate.net The choice of capillary column is critical; a mid-polarity column, such as one with a DB-WAX stationary phase, could provide good separation for this type of molecule. mdpi.commdpi.com For selective detection of sulfur-containing compounds, a sulfur chemiluminescence detector (SCD) can be used, offering high selectivity and sensitivity for organosulfur components. chromatographyonline.com

Table 4: Illustrative GC-MS Parameters for Organosulfur Analysis

ParameterTypical Setting
ColumnDB-WAX or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film)
Carrier GasHelium, constant flow (e.g., 1 mL/min)
Inlet Temperature250 °C
Oven ProgramInitial 60 °C, ramp to 280 °C at 10 °C/min
DetectorMass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD)
MS Ionization ModeElectron Impact (EI), 70 eV

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Organosulfur Compounds

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of compounds that are non-volatile or thermally unstable. elgalabwater.com Given its relatively high molecular weight and polar alcohol functional group, this compound is well-suited for HPLC analysis.

Reversed-phase HPLC is the most common mode used for this type of compound. libretexts.org In this setup, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The compound is separated based on its partitioning between the stationary and mobile phases. Detection can be achieved using a UV-Vis detector (monitoring the absorbance of the benzene ring) or a mass spectrometer for greater sensitivity and structural confirmation (LC-MS). chromatographyonline.com

Table 5: Example HPLC Conditions for Analysis of this compound

ParameterTypical Setting
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseGradient of Water (A) and Acetonitrile (B)
Gradient ProgramStart at 60% B, ramp to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV-Vis at 254 nm or Mass Spectrometer (ESI)

Chiral Chromatography for Enantiomeric Purity Analysis of Tertiary Alcohols and Thioethers

The presence of a chiral center at the C4 position of this compound means it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical in many scientific fields, as they can exhibit different biological activities. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, relying on a chiral stationary phase (CSP) to achieve separation. phenomenex.comcsfarmacie.cz

The separation mechanism is based on the differential interactions between the enantiomers and the CSP, which forms transient diastereomeric complexes. wikipedia.org For effective chiral recognition, a "three-point interaction" model is often cited, where multiple simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole interactions) are necessary. wikipedia.org

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with alcohol and thioether functionalities. researchgate.netmdpi.com The selection of the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol or ethanol), is critical for optimizing the resolution between the enantiomeric peaks. researchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

ParameterConditionPurpose
Column Polysaccharide-based CSP (e.g., Chiralpak® IA)Provides the chiral environment for separation.
Mobile Phase Hexane:Isopropanol (90:10, v/v)Elutes the compound; the ratio is optimized for resolution and retention time.
Flow Rate 1.0 mL/minControls the speed of the mobile phase through the column.
Column Temp. 25°CTemperature affects interaction kinetics and viscosity.
Detection UV at 254 nmThe benzyl group allows for strong ultraviolet absorbance for detection.

Advanced Mass Spectrometry for Comprehensive Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound. It provides information on the molecule's mass, elemental composition, and structural features through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the fragmentation pathways are influenced by its key functional groups.

Upon ionization, the molecule can undergo several characteristic fragmentation reactions:

Alpha-cleavage: The bond adjacent to the sulfur atom is a likely point of cleavage, a common pathway for thioethers. miamioh.edu This could result in the loss of the pentanol group or the formation of a stable benzyl cation or tropylium ion (m/z 91).

Dehydration: Tertiary alcohols are prone to losing a molecule of water (18 Da), especially under certain ionization conditions.

C-S Bond Cleavage: The carbon-sulfur bond can break, leading to fragments corresponding to the benzyl portion and the thiol-pentanol portion of the molecule. researchgate.net

Understanding these fragmentation mechanisms is essential for the unambiguous structural confirmation of the compound. nih.gov

Table 2: Predicted MS/MS Fragmentation of [this compound + H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProbable Fragment Structure
239.15221.14H₂OIon resulting from dehydration of the tertiary alcohol.
239.15147.10C₇H₈Ion corresponding to the protonated thiol-pentanol fragment.
239.1591.05C₇H₁₆OSTropylium ion, a characteristic fragment from benzyl groups.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

For analyzing this compound within complex matrices, hyphenated techniques that couple a separation method with mass spectrometry are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates volatile compounds based on their boiling points and interactions with a stationary phase. gcms.cz Due to the polarity and higher boiling point of the tertiary alcohol group, derivatization (e.g., silylation) might be necessary to improve its thermal stability and chromatographic behavior. The subsequent MS analysis provides mass spectra for component identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for analyzing less volatile and thermally sensitive compounds like this compound without derivatization. shimadzu.com Reversed-phase HPLC, using a C18 column, can effectively separate the compound from complex mixtures before it enters the mass spectrometer for detection and identification. iaea.orgresearchgate.net This technique is particularly valuable for the analysis of sulfur-containing compounds in biological or environmental samples. shimadzu.comiaea.org

Soft Ionization Techniques for Intact Molecule Detection and Characterization

Soft ionization techniques are crucial for mass spectrometry because they generate ions with minimal fragmentation, preserving the molecular ion. iaea.org This is vital for determining the accurate molecular weight of the analyte. libretexts.org In contrast to "hard" ionization methods like Electron Impact (EI), which cause extensive fragmentation, soft ionization imparts less energy to the molecule during the ionization process. iaea.orgresearchgate.net

Electrospray Ionization (ESI): ESI is a widely used soft ionization technique, especially in LC-MS. libretexts.org It generates ions directly from a liquid solution, typically forming protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. This makes it ideal for confirming the molecular weight of this compound. ethz.ch

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that can analyze samples in their native state with minimal preparation. For compounds like alcohols, DART in negative-ion mode can produce [M+O₂]⁻ adducts with no fragmentation, providing a very gentle method for detecting the intact molecule. nih.gov

These techniques ensure that the molecular ion peak is prominent in the mass spectrum, anchoring the subsequent structural elucidation based on fragmentation data from MS/MS experiments.

Table 3: Comparison of Ionization Techniques for the Analysis of this compound

TechniqueIonization TypeKey AdvantagePrimary Information
Electron Impact (EI) HardProvides reproducible, extensive fragmentation for library matching.Structural information from fragment patterns.
Electrospray Ionization (ESI) SoftMinimal fragmentation; easily coupled with LC.Accurate molecular weight ([M+H]⁺).
DART SoftRapid analysis with minimal sample preparation.Accurate molecular weight of intact molecule.

Future Directions and Emerging Research Avenues in Organosulfur Tertiary Alcohol Chemistry

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis of Organosulfur Tertiary Alcohols

The synthesis of tertiary alcohols has been a subject of intense research, with a continuous demand for more efficient and environmentally benign methodologies. researchgate.net The introduction of a sulfur moiety, as seen in 4-(Benzylsulfanyl)-2-methylpentan-2-ol, adds another layer of complexity and functionality, making the development of selective and sustainable catalytic systems paramount. Future research in this area is expected to focus on several key aspects:

Green Catalysis: A significant push towards sustainable chemistry is driving the development of catalysts that operate under milder conditions, utilize renewable resources, and minimize waste. researchgate.net For the synthesis of organosulfur tertiary alcohols, this includes the exploration of earth-abundant metal catalysts (e.g., iron, copper, titanium) to replace precious metals like palladium and platinum. researchgate.netmdpi.com These catalysts are not only more economical but also have lower toxicity profiles.

Asymmetric Catalysis: The synthesis of chiral tertiary alcohols is of great interest due to their potential applications in the development of stereospecific pharmaceuticals. researchgate.net Future catalytic systems will likely focus on enantioselective additions to prochiral ketones, enabling the synthesis of specific stereoisomers of compounds like this compound. This involves the design of novel chiral ligands and organocatalysts that can effectively control the stereochemical outcome of the reaction. thieme-connect.com

Tandem and One-Pot Reactions: To improve process efficiency and reduce purification steps, the development of catalytic systems that can facilitate multiple transformations in a single reaction vessel is a key goal. For the synthesis of organosulfur tertiary alcohols, this could involve a one-pot process combining C-S bond formation with the addition of a carbon nucleophile to a carbonyl group.

Below is a table summarizing potential novel catalytic systems for the synthesis of organosulfur tertiary alcohols.

Catalyst TypeMetal/Active ComponentLigand/SupportTarget TransformationAdvantages
Homogeneous Catalyst Iron (Fe)Chiral N,N'-dioxideAsymmetric alkylation of a ketoneEarth-abundant metal, low toxicity
Heterogeneous Catalyst Titanium (Ti)Cp2TiCl2One-pot synthesis from olefins and ketonesCatalyst recyclability, ease of separation
Organocatalyst Chiral Phosphoric Acid-Enantioselective addition to ketonesMetal-free, mild reaction conditions
Biocatalyst Engineered Enyzmes-Stereoselective synthesisHigh selectivity, environmentally friendly

Exploration of Bio-Inspired Synthetic Approaches for Complex Organosulfur Scaffolds

Nature provides a vast array of complex and biologically active organosulfur compounds, often synthesized with remarkable efficiency and stereoselectivity. tandfonline.comnih.gov Bio-inspired synthesis aims to mimic these natural processes to develop novel and sustainable methods for creating complex molecules like this compound.

Enzymatic Catalysis: The use of isolated enzymes or whole-cell systems offers a green alternative to traditional chemical synthesis. researchgate.net Future research will likely focus on the discovery and engineering of enzymes, such as ketoreductases and C-S bond-forming enzymes, to produce organosulfur tertiary alcohols with high enantiopurity.

Biomimetic Catalysis: This approach involves the design of small-molecule catalysts that mimic the active sites of enzymes. researchgate.net For instance, the development of synthetic catalysts that can replicate the function of enzymes involved in the biosynthesis of sulfur-containing natural products could lead to novel methods for constructing organosulfur tertiary alcohols.

Green Solvents and Reagents: Bio-inspired synthesis often employs environmentally friendly solvents like water and utilizes renewable starting materials. interesjournals.org The exploration of plant-derived precursors and aqueous reaction media will be a key aspect of developing sustainable synthetic routes to organosulfur compounds. nih.gov

The following table outlines some bio-inspired synthetic approaches relevant to organosulfur chemistry.

ApproachKey PrincipleExample ApplicationPotential Benefits
Enzymatic Synthesis Use of isolated enzymes for specific transformations.Enantioselective reduction of a ketone precursor.High stereoselectivity, mild reaction conditions.
Whole-Cell Biotransformation Utilization of microorganisms to perform multi-step synthesis.Production of a chiral organosulfur intermediate.Cost-effective, can perform complex transformations.
Biomimetic Catalysis Synthetic catalysts that mimic enzyme active sites.A flavin-derived organocatalyst for aerobic oxidation.Can be more robust than natural enzymes.
Use of Renewable Feedstocks Starting materials derived from biomass.Conversion of plant-derived organosulfur compounds.Reduced reliance on fossil fuels.

Advanced Computational Tools for Investigating Intricate Reaction Mechanisms of Sulfur-Containing Compounds

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. escholarship.org For the complex reactions involved in the synthesis of organosulfur compounds, computational methods can provide insights that are difficult to obtain through experimental means alone. chemrxiv.orgresearchgate.net

Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction pathways, determine transition state geometries, and calculate reaction energies. chemrxiv.orgresearchgate.net This information is crucial for understanding the mechanism of a reaction and for designing more efficient catalysts. For instance, DFT could be used to model the addition of a Grignard reagent to a sulfur-containing ketone to form a tertiary alcohol, elucidating the role of the catalyst and solvent.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules in solution, providing insights into solvent effects and the conformational changes that occur during a reaction. This can be particularly useful for understanding the stereoselectivity of a reaction.

Machine Learning and AI: The application of machine learning and artificial intelligence to chemical research is a rapidly growing field. These tools can be used to predict the properties of new molecules, optimize reaction conditions, and even discover new reactions.

The table below lists some advanced computational tools and their applications in organosulfur chemistry.

Computational ToolPrimary FunctionApplication in Organosulfur Chemistry
Density Functional Theory (DFT) Calculation of electronic structure and reaction energetics.Elucidation of reaction mechanisms, prediction of catalyst activity. chemrxiv.orgresearchgate.net
Ab initio Methods High-accuracy quantum chemical calculations.Benchmarking DFT results, studying small, well-defined systems. tandfonline.com
Molecular Dynamics (MD) Simulation of molecular motion over time.Investigation of solvent effects and conformational dynamics.
Machine Learning (ML) Pattern recognition and prediction from large datasets.Prediction of reaction outcomes, optimization of synthetic routes.

Integration of Analytical Techniques for In-Situ Reaction Monitoring and Process Optimization

To ensure the efficiency, safety, and reproducibility of chemical processes, real-time monitoring of reactions is essential. mt.com The integration of advanced analytical techniques for in-situ monitoring allows for a deeper understanding of reaction kinetics and the identification of transient intermediates. researcher.life

Spectroscopic Techniques: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, products, and intermediates in real-time. mt.comspectroscopyonline.com This information is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading.

Mass Spectrometry: In-situ mass spectrometry can provide detailed information about the molecular weight of species present in a reaction mixture, aiding in the identification of intermediates and byproducts. researcher.life

Chromatographic Techniques: While typically used for offline analysis, the development of rapid chromatographic methods allows for near-real-time monitoring of reaction progress.

The following table summarizes key analytical techniques for in-situ reaction monitoring.

Analytical TechniqueInformation ProvidedAdvantages for Process Optimization
FTIR Spectroscopy Functional group analysis, concentration of species.Real-time kinetic data, endpoint determination. mt.com
Raman Spectroscopy Molecular vibrations, suitable for aqueous systems.Non-invasive, can be used with fiber-optic probes. mt.com
NMR Spectroscopy Detailed structural information.Unambiguous identification of intermediates. researcher.life
Mass Spectrometry Molecular weight of reaction components.High sensitivity, detection of trace species. researcher.life

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